1-(4-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)pentan-1-one
Description
Properties
IUPAC Name |
1-[4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]pentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-3-4-9-17(23)22-12-10-14(11-13-22)18-20-21-19(25-18)15-7-5-6-8-16(15)24-2/h5-8,14H,3-4,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVXWLVCFUWKAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCC(CC1)C2=NN=C(S2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)pentan-1-one typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting 2-methoxybenzohydrazide with thionyl chloride to form the corresponding hydrazide. This intermediate is then cyclized with carbon disulfide and an appropriate base to yield the 1,3,4-thiadiazole ring.
Attachment of the Piperidine Ring: The thiadiazole derivative is then reacted with 4-piperidone under basic conditions to form the piperidine ring.
Formation of the Final Compound: The final step involves the alkylation of the piperidine nitrogen with 1-bromopentane to yield this compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.
Reduction: The carbonyl group in the pentan-1-one moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
- Oxidation of the methoxy group can yield 2-hydroxyphenyl derivatives.
- Reduction of the carbonyl group can produce the corresponding alcohol.
- Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole ring exhibit significant antimicrobial properties. Studies have demonstrated that derivatives of thiadiazoles can inhibit the growth of various bacterial strains, making them suitable candidates for developing new antibiotics . The incorporation of the methoxyphenyl group may enhance these properties by improving lipophilicity and bioavailability.
Anticancer Properties
Thiadiazole derivatives have been investigated for their anticancer activities. The compound's ability to interfere with cancer cell proliferation has been linked to its interaction with specific cellular pathways involved in tumor growth . In vitro studies have shown that similar compounds can induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology.
Anti-inflammatory Effects
The anti-inflammatory properties of related compounds have been documented extensively. The mechanism often involves the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory response . This suggests that 1-(4-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)pentan-1-one could be explored as a potential anti-inflammatory agent.
Enzyme Inhibition
Thiadiazole derivatives are known to act as enzyme inhibitors, particularly in metabolic pathways relevant to diseases such as diabetes and obesity. The compound may exhibit inhibitory effects on enzymes like α-glucosidase or lipase, thus contributing to hypoglycemic or weight management strategies .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 1-(4-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)pentan-1-one involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The piperidine moiety may enhance the compound’s binding affinity and selectivity for certain targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(1E,4E)-1-(4-(2-((5-Phenyl-1,3,4-thiadiazol-2-yl)thio)ethoxy)phenyl)-5-(p-tolyl)penta-1,4-dien-3-one (Compound 4a)
- Structural Differences: Replaces the 2-methoxyphenyl group with a phenyl ring on the thiadiazole. Contains a thioethoxy linker and a conjugated dienone system instead of a pentanone chain.
- Antiviral activity is reported for this derivative, suggesting that the thiadiazole-thioether moiety is critical for such activity .
1-(Thiophen-2-yl)-1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)butan-1,4-dione (MK40)
- Structural Differences :
- Substitutes thiophene for the thiadiazole ring and uses a piperazine ring instead of piperidine.
- Features a butanedione chain and a trifluoromethylphenyl group.
- Piperazine’s reduced basicity compared to piperidine may alter receptor affinity in CNS targets .
4-HTMPIPO (4-Hydroxy-3,3,4-trimethyl-1-(1-pentyl-1H-indol-3-yl)pentan-1-one)
- Structural Differences: Replaces the thiadiazole-piperidine system with an indole-pentyl group. Contains a hydroxy group and methyl substituents on the pentanone chain.
- Functional Implications: Classified as a psychoactive compound, highlighting the importance of the pentanone-indole framework in CNS activity. Hydroxy and methyl groups may influence metabolic stability and receptor selectivity .
Comparative Data Table
Key Research Findings and Implications
- Thiadiazole Derivatives : The presence of sulfur-containing heterocycles (e.g., thiadiazole or thiophene) correlates with diverse biological activities, including antiviral and CNS effects. Electron-withdrawing groups (e.g., methoxy) may fine-tune target engagement .
- Piperidine vs. Piperazine : Piperidine’s higher basicity compared to piperazine could enhance interactions with acidic residues in enzymatic binding pockets, though this requires empirical validation .
- Ketone Chain Modifications: Butanedione (MK40) and pentanone (target compound) chains differ in length and flexibility, which may affect conformational stability in vivo .
Biological Activity
The compound 1-(4-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)pentan-1-one is a derivative of the 1,3,4-thiadiazole scaffold, which is known for its diverse biological activities. This article explores the biological activity of this compound, particularly its pharmacological potential and mechanisms of action.
Structure and Properties
The molecular structure of the compound features:
- A thiadiazole ring , which is a five-membered heterocyclic compound containing nitrogen and sulfur.
- A piperidine moiety , which contributes to its pharmacological properties.
- A methoxyphenyl group , enhancing its lipophilicity and potentially influencing its biological interactions.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative bacteria : Moderate activity against Escherichia coli and Pseudomonas aeruginosa.
- Fungal strains : Exhibited antifungal activity against Candida albicans and Aspergillus niger.
The Minimum Inhibitory Concentration (MIC) values for some thiadiazole derivatives range from to , indicating significant antimicrobial potential compared to standard antibiotics like ampicillin and fluconazole .
Analgesic and Anti-inflammatory Effects
Research indicates that thiadiazole derivatives may possess analgesic and anti-inflammatory properties. The compound has been evaluated in various pain models, demonstrating effectiveness comparable to conventional analgesics. The proposed mechanisms include inhibition of inflammatory mediators such as prostaglandins and cytokines .
Antidepressant Activity
The piperidine component of the compound suggests potential antidepressant effects. Studies have linked piperidine derivatives to serotonin reuptake inhibition, which is a common mechanism for many antidepressants. The presence of the thiadiazole ring may enhance this activity through synergistic effects .
Case Studies
A series of experiments were conducted to evaluate the biological activity of similar thiadiazole compounds:
-
Antimicrobial Screening :
- Compounds derived from 1,3,4-thiadiazoles were tested against several pathogens. The results indicated that modifications at the thiadiazole ring significantly affected antimicrobial potency. For instance, introducing halogen substituents increased antibacterial activity against Gram-positive bacteria .
- Analgesic Testing :
Data Table: Biological Activities of Thiadiazole Derivatives
Q & A
Q. What are the recommended synthetic routes for preparing 1-(4-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)pentan-1-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of thiadiazole-containing compounds often involves cyclization reactions using phosphorus oxychloride (POCl₃) under reflux. For example, a similar 1,3,4-thiadiazole derivative was synthesized by heating a mixture of carboxylic acid derivatives and thiosemicarbazide with POCl₃ at 90°C for 3 hours, followed by pH adjustment (8–9) using ammonia to precipitate the product . For the target compound, optimizing stoichiometric ratios of intermediates (e.g., 2-methoxyphenyl-substituted thiosemicarbazide and pentanone-piperidine precursors) and controlling reflux temperature (85–95°C) are critical. Post-synthesis purification via recrystallization (e.g., DMSO/water mixtures) can enhance yield and purity.
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Combine multiple analytical techniques:
- NMR spectroscopy : Analyze ¹H/¹³C NMR to confirm the presence of the 2-methoxyphenyl group (δ ~3.8 ppm for OCH₃), thiadiazole protons (δ ~8–9 ppm), and piperidine/pentanone backbone.
- Mass spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.
- X-ray crystallography : If single crystals are obtainable, compare bond lengths and angles with structurally similar thiadiazole-piperidine derivatives .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Methodological Answer : Prioritize assays aligned with thiadiazole derivatives' known activities (e.g., antimicrobial, anticancer):
- Antimicrobial : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Enzyme inhibition : Screen against diabetes-related targets (e.g., α-glucosidase) using spectrophotometric methods .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the 2-methoxyphenyl and piperidine moieties in this compound?
- Methodological Answer :
- Variation of substituents : Synthesize analogs with substituents at the phenyl ring (e.g., -Cl, -NO₂) or piperidine (e.g., N-methylation) to assess electronic and steric effects.
- Biological comparison : Test analogs in parallel assays (e.g., enzyme inhibition, cytotoxicity) to identify critical pharmacophores. For example, replacing the 2-methoxyphenyl group with a 4-fluorophenyl moiety (as in structurally related compounds ) may alter target affinity.
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinase enzymes) .
Q. How should researchers address contradictions in biological activity data between in vitro and cellular assays?
- Methodological Answer :
- Assay validation : Ensure consistency in assay conditions (e.g., pH, temperature, solvent concentration). For example, DMSO tolerance in cellular assays should not exceed 0.1% .
- Compound stability : Assess stability in assay media via HPLC over 24–48 hours. Degradation products (e.g., hydrolysis of the thiadiazole ring) may explain discrepancies.
- Membrane permeability : Use Caco-2 cell models or logP calculations to evaluate bioavailability, which may limit cellular efficacy despite in vitro potency .
Q. What strategies can improve the solubility and pharmacokinetic profile of this compound for in vivo studies?
- Methodological Answer :
- Salt formation : Convert the free base to a hydrochloride salt by treating with HCl in ethanol, as seen in related piperidine-oxadiazole compounds .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to the pentanone chain to enhance water solubility.
- Formulation optimization : Use lipid-based carriers (e.g., liposomes) or cyclodextrin complexes to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
